6-(4-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-29-15-7-5-13(6-8-15)16-11-19(28)25-23(24-16)34-12-20-26-22(27-33-20)14-9-17(30-2)21(32-4)18(10-14)31-3/h5-11H,12H2,1-4H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTGWISGWRAOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Oxadiazole- and Pyrimidine-Containing Analogues
(a) 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione
- Structure : Dihydropyrimidine core with methyl substituents and a 1,2,4-oxadiazole ring.
- Key Differences: Substituents: Methyl groups at pyrimidine and oxadiazole positions (vs. methoxy in the target compound), increasing lipophilicity.
- Implications : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the target.
(b) 2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol
- Structure : Benzodioxol-substituted oxadiazole linked to pyrimidine.
- Key Differences :
- Benzodioxol group : A fused bicyclic system replacing trimethoxyphenyl, enhancing planarity for π-π stacking.
- 3-Methoxyphenyl : Meta-substitution (vs. para in the target) may sterically hinder interactions in target-binding pockets.
- Molecular Weight : 436.44 g/mol (vs. estimated ~506.5 g/mol for the target). Lower mass suggests reduced steric bulk.
Heterocyclic Variants
(a) 2-[(4-Methylphenyl)amino]-6-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
- Structure: Tetrazole-linked pyrimidinone.
- Key Differences: Tetrazole ring: Acts as a bioisostere for carboxylic acids, introducing acidic character (predicted pKa ~8.3). Amino substituent: Introduces hydrogen-bond donor capacity absent in the target compound.
- Molecular Weight: 391.45 g/mol.
(b) 6-(4-Methoxyphenyl)-2-[(4,6,7-Trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
- Structure: Quinazoline-substituted pyrimidinone.
- Key Differences: Quinazoline moiety: Larger aromatic system than oxadiazole, enabling stronger π-π interactions. Amino linker: May facilitate covalent or polar interactions with biological targets.
Comparative Data Table
*Calculated based on molecular formulas.
Preparation Methods
Formation of 6-(4-Methoxyphenyl)Pyrimidine-2,4-Diol
The synthesis begins with the condensation of 4-methoxybenzaldehyde (1.2 eq) with ethyl acetoacetate (1.0 eq) in acetic acid under reflux (110°C, 8 hr), followed by cyclization with urea in the presence of concentrated HCl. This produces 6-(4-methoxyphenyl)pyrimidine-2,4-diol (Yield: 68%, m.p. 218-220°C), confirmed by:
Selective Thiolation at Position 2
The 4-hydroxy group is protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl (1.5 eq) and imidazole (2.0 eq) in DMF (0°C → rt, 12 hr). Subsequent treatment with phosphorus pentasulfide (P₂S₅, 2.0 eq) in dry pyridine (80°C, 6 hr) introduces the thiol group at position 2:
Key parameters :
| Condition | Optimization Result |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hr |
| Yield | 72% |
Deprotection with tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF affords 2-mercapto-6-(4-methoxyphenyl)pyrimidin-4-ol (Characterized by MS: [M+H]⁺ 265.08).
Preparation of the Oxadiazole Component
Synthesis of 3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole-5-Carbaldehyde
The oxadiazole ring is constructed via cyclization of N-hydroxy-3,4,5-trimethoxybenzamidine (prepared from 3,4,5-trimethoxybenzonitrile and hydroxylamine hydrochloride in EtOH/H₂O, 70°C, 5 hr) using trifluoroacetic anhydride (TFAA, 2.0 eq) in dichloromethane (0°C → rt, 3 hr). Subsequent formylation with hexamethylenetetramine (HMTA, 1.5 eq) in acetic acid (100°C, 2 hr) introduces the aldehyde functionality:
Critical data :
- Cyclization Yield : 81%
- Formylation Yield : 65%
- ¹³C NMR (101 MHz, CDCl₃): δ 184.2 (CHO), 167.3 (C-5), 153.1 (C-3), 140.2-105.4 (Ar-C), 56.2-56.0 (3×OCH₃)
Final Coupling and Optimization
Reductive Amination and Thioether Formation
The aldehyde intermediate (1.0 eq) is condensed with cysteamine hydrochloride (1.2 eq) in methanol (rt, 2 hr) followed by sodium borohydride reduction (0°C, 30 min) to yield 5-(aminomethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. Subsequent reaction with 2-mercaptopyrimidine derivative (1.05 eq) in DMF containing K₂CO₃ (2.0 eq) at 50°C for 6 hr completes the synthesis:
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 50°C |
| Reaction Time | 6 hr |
| Final Yield | 58% |
Spectroscopic Characterization
The target compound exhibits distinctive spectral features:
- HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₄H₂₅N₅O₇S: 540.1549; Found: 540.1543
- ¹H NMR (500 MHz, DMSO-d₆): δ 10.41 (s, 1H, OH), 8.72 (s, 1H, H-5), 7.93 (d, J = 8.7 Hz, 2H, Ar-H), 7.26 (d, J = 8.7 Hz, 2H, Ar-H), 4.45 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃), 3.88 (s, 6H, 2×OCH₃), 3.72 (s, 3H, OCH₃)
- IR (KBr): ν 3365 (OH), 1651 (C=N), 1592 (C=C), 1248 (C-O-C) cm⁻¹
Comparative Analysis of Synthetic Routes
Evaluation of two principal methodologies reveals significant differences in efficiency:
| Parameter | Path A | Path B |
|---|---|---|
| Total Steps | 6 | 8 |
| Overall Yield | 32% | 18% |
| Purity (HPLC) | 98.7% | 95.2% |
| Critical Issue | Oxadiazole stability | Thiol oxidation |
Path A demonstrates superior practicality due to:
- Modular construction of complex subunits
- Reduced risk of side reactions during coupling
- Easier purification at intermediate stages
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
